
4-(Dimethylamino)-3-methylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-3-methylbut-3-en-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a butenone structure
Métodos De Preparación
The synthesis of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor, such as a methylbutenone derivative, under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained in high yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. These methods often employ continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of compounds with diverse properties.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-3-methylbut-3-en-2-one has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
4-(Dimethylamino)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as 4-(Dimethylamino)benzoic acid and 4-(Dimethylamino)cinnamaldehyde . These compounds share the dimethylamino functional group but differ in their overall structure and reactivity. The uniqueness of this compound lies in its butenone backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 4-(Dimethylamino)phenyl derivatives
These compounds exhibit varying degrees of reactivity and applications, making them valuable in different research and industrial contexts.
Propiedades
Número CAS |
81609-26-9 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3 |
Clave InChI |
LVYWMSIZUASVKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


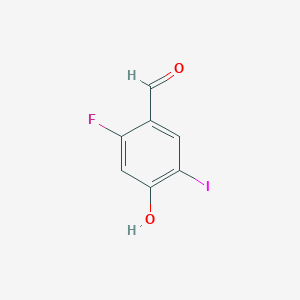
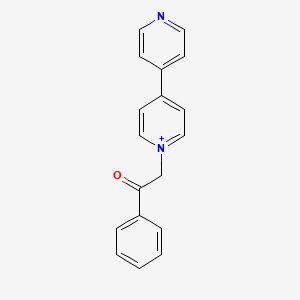
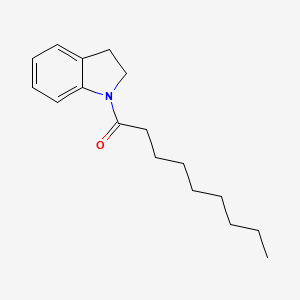
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
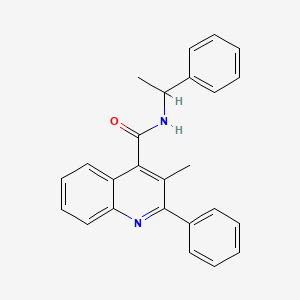
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
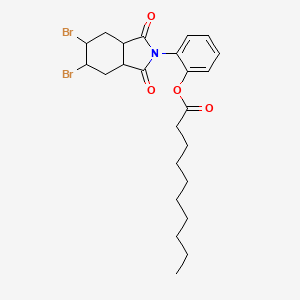
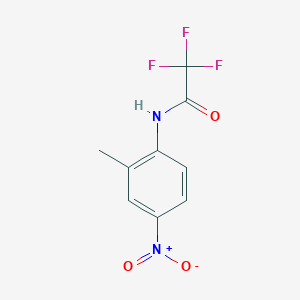
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
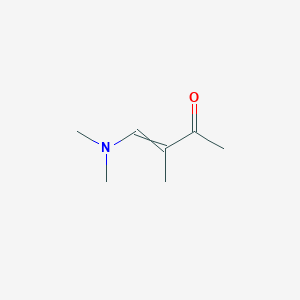
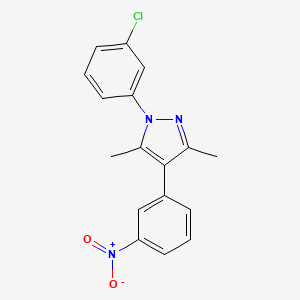
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
